3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol 3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
Brand Name: Vulcanchem
CAS No.: 83337-75-1
VCID: VC17114797
InChI: InChI=1S/C16H20Cl2N2O2/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18/h4-7,9,12,21H,2-3,8,10-11H2,1H3
SMILES:
Molecular Formula: C16H20Cl2N2O2
Molecular Weight: 343.2 g/mol

3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol

CAS No.: 83337-75-1

Cat. No.: VC17114797

Molecular Formula: C16H20Cl2N2O2

Molecular Weight: 343.2 g/mol

* For research use only. Not for human or veterinary use.

3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol - 83337-75-1

Specification

CAS No. 83337-75-1
Molecular Formula C16H20Cl2N2O2
Molecular Weight 343.2 g/mol
IUPAC Name 1-butoxy-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol
Standard InChI InChI=1S/C16H20Cl2N2O2/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18/h4-7,9,12,21H,2-3,8,10-11H2,1H3
Standard InChI Key ODYKOLXJOUTZPZ-UHFFFAOYSA-N
Canonical SMILES CCCCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key domains:

  • A 2,4-dichlorophenyl group at position 2 of the propanol backbone, providing steric bulk and electron-withdrawing effects.

  • An imidazol-1-yl group at position 1, enabling hydrogen bonding and π-π interactions.

  • A butoxy chain at position 3, contributing lipophilicity and conformational flexibility .

The central propanol moiety adopts a tetrahedral geometry around the C2 alcohol group, with computational models suggesting intramolecular hydrogen bonding between the hydroxyl proton and the imidazole’s nitrogen .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H20Cl2N2O2\text{C}_{16}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight343.2 g/mol
IUPAC Name1-butoxy-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol
SMILESCCCCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O
InChIKeyODYKOLXJOUTZPZ-UHFFFAOYSA-N

Synthesis and Optimization

Reaction Pathways

The primary synthesis route involves a Mannich-type reaction:

  • Step 1: Condensation of 2-(2,4-dichlorophenyl)acetaldehyde with imidazole in the presence of a base (e.g., K2_2CO3_3) to form the imidazole-propanol intermediate.

  • Step 2: Etherification with 1-bromobutane under anhydrous conditions, typically using DMF as a solvent at 60–80°C.

Yield optimization studies suggest that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining a 72% yield. Purification via column chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.38 (d, J=8.4 Hz, 1H, Ar-H)

    • δ 7.22 (s, 1H, Imidazole-H)

    • δ 4.12 (m, 2H, OCH2_2)

    • δ 3.89 (s, 2H, NCH2_2)

  • 13^13C NMR (100 MHz, CDCl3_3):

    • δ 137.8 (C-Cl)

    • δ 121.4 (Imidazole-C)

    • δ 70.1 (OCH2_2)

Mass Spectrometry

  • ESI-MS: m/z 343.1 [M+H]+^+

  • Fragmentation pattern dominated by loss of butoxy group (m/z 287) and dichlorophenyl moiety (m/z 155) .

Biological and Industrial Applications

Agricultural Chemistry

The dichlorophenyl group confers lipophilicity essential for penetrating fungal cell walls, suggesting utility as a plant protectant. Field trials of related compounds show 85% efficacy against Botrytis cinerea in vineyards .

Toxicology and Regulatory Status

Acute Toxicity

The RTECS database classifies the compound as a drug candidate (RTECS NI5432900) . Preliminary assays indicate an LD50_{50} > 2000 mg/kg in rats (oral), aligning with Category 5 under GHS guidelines .

Environmental Persistence

Estimated half-lives:

  • Hydrolysis: 28 days (pH 7, 25°C)

  • Soil: 42 days (aerobic conditions)
    The butoxy chain enhances biodegradability compared to longer alkyl ethers .

Computational Insights

Molecular Docking

Docking simulations (PDB: 5TZ1, C. albicans CYP51) reveal:

  • Imidazole nitrogen coordinates the heme iron (distance: 2.1 Å)

  • Dichlorophenyl group occupies hydrophobic pocket (binding energy: -9.3 kcal/mol)

ADMET Predictions

  • Absorption: Caco-2 permeability = 8.7 × 106^{-6} cm/s (high)

  • Metabolism: CYP3A4 substrate (90% probability)

  • Toxicity: Ames test negative; hERG inhibition risk low

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